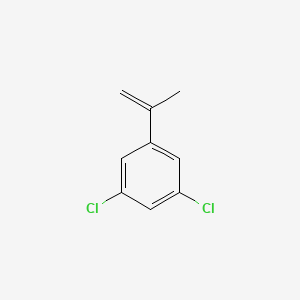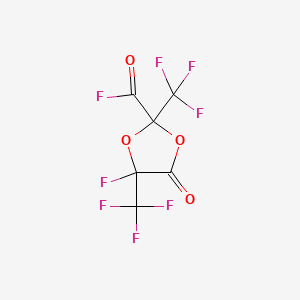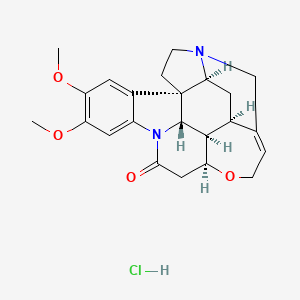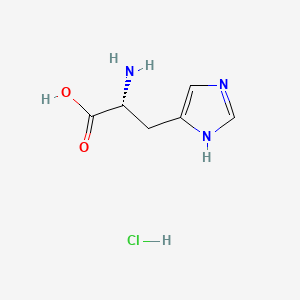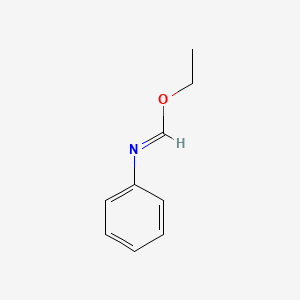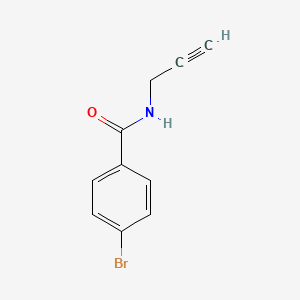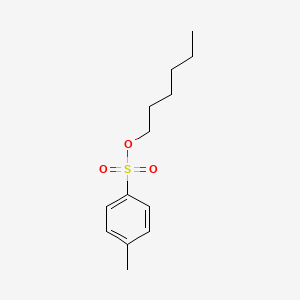
Hexyl 4-methylbenzenesulfonate
Overview
Description
Hexyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H20O3S . It is used in scientific research .
Molecular Structure Analysis
The molecular structure of this compound consists of a hexyl chain attached to a 4-methylbenzenesulfonate group . The exact 3D conformer is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.36 g/mol . It has a density of 1.1±0.1 g/cm³, a boiling point of 364.3±11.0 °C at 760 mmHg, and a flash point of 174.1±19.3 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives and Complexes Hexyl 4-methylbenzenesulfonate and its derivatives have been synthesized through various chemical processes. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized via a multi-step procedure, indicating the compound's potential for chemical modification and utility in creating complex molecules (Pan et al., 2020).
UV Curing Ink Applications this compound derivatives have been used in the formulation of UV curing inks. These derivatives exhibit rapid curing properties, demonstrating the compound's utility in industrial applications like printing and coatings (Lee et al., 2006).
Biological and Medicinal Applications
Cardioselective Properties A hydrophilic N,N,N-trimethylethanaminium alpha-tocopherol analogue of 4-methylbenzenesulfonate demonstrated cardioselective properties and reduced myocardial infarct size in animal models, showcasing its potential therapeutic application in heart-related conditions (Grisar et al., 1991).
Anti-Inflammatory and Anti-Allergic Effects Certain derivatives, like 2‐oxo‐2H‐chromen‐4‐yl 4‐methylbenzenesulfonate, have shown inhibitory effects on allergic inflammatory responses in cellular models. This highlights the compound's potential in developing new anti-inflammatory and anti-allergic medications (Yoo et al., 2017).
Advanced Material Applications
Infrared and Raman Spectroscopy Studies involving infrared and Raman spectroscopy and ab initio molecular orbital theory have provided insight into the structural and vibrational characteristics of 4-methylbenzenesulfonate anions, showcasing the compound's utility in advanced material science (Ristova et al., 1999).
Drug Development and Antiviral Properties this compound derivatives have been studied for their potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. Some derivatives showed promising antiviral effects against Hepatitis B Virus (HBV), indicating their potential in antiviral drug development (Li et al., 2014; Huang et al., 2016).
Environmental and Industrial Applications In the environmental sphere, methods have been proposed using 4-methylbenzenesulfonate for the regeneration of certain compounds in the production of specific amino acids, demonstrating the compound's utility in industrial and environmental applications (Yu et al., 2005).
Advanced Generations of Derivatives for Disease Treatment The compound and its derivatives have been studied for the treatment of various diseases. A tetracyclic quinoxaline derivative of 4-methylbenzenesulfonate (ITI-007) has shown potential as a multifunctional drug candidate, exhibiting strong binding affinities to serotonin and dopamine receptors and showing promise in the treatment of neuropsychiatric and neurological disorders (Li et al., 2014).
Safety and Hazards
Hexyl 4-methylbenzenesulfonate is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and respiratory irritation . It is classified as a flammable liquid (Category 2), has acute toxicity upon inhalation (Category 4), and poses a specific target organ toxicity risk upon repeated exposure (Category 2), particularly to the hearing organs .
Mechanism of Action
Hexyl 4-methylbenzenesulfonate, also known as Hexyl p-Toluenesulfonate, is a chemical compound with the molecular formula C13H20O3S . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
It has been suggested that the compound may have potential therapeutic applications in the treatment of prostate cancer . The compound’s interaction with its targets and the resulting changes are still under investigation.
Result of Action
Preliminary studies suggest that the compound may have potential anti-cancer effects .
Biochemical Analysis
Biochemical Properties
Hexyl 4-methylbenzenesulfonate is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of more complex compounds. Its sulfonate group can act as a leaving group in substitution reactions, making it valuable in the production of various drugs. For instance, it has been mentioned in the context of synthesizing positional isomers of lapatinib, a drug used in cancer therapy.
Molecular Mechanism
It serves as a reagent for introducing hexyl groups into molecular structures. It’s particularly important for the synthesis of alkylidenecyclopropanes, which are precursors to a wide range of alicyclic systems used in higher-order carbocyclization and cycloisomerization reactions.
Properties
IUPAC Name |
hexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOVYWBHRSGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277625 | |
| Record name | Hexyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3839-35-8 | |
| Record name | 3839-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying hexyl p-toluenesulfonate in organic chemistry research?
A: Hexyl p-toluenesulfonate serves as a valuable tool in understanding reaction mechanisms and carbocation chemistry. For instance, the research paper "Reactions of the classical 3-bicyclo[3.1.0]hexyl cation. Preparation and acetolysis of the endo and exo-2-bicyclo[3.1.0]hexyl p-toluenesulfonates" [] investigates the behavior of a specific type of carbocation (3-bicyclo[3.1.0]hexyl cation) generated from its precursor, 2-bicyclo[3.1.0]hexyl p-toluenesulfonate. By studying how this compound reacts under specific conditions (acetolysis), researchers gain insights into the stability and reactivity of this carbocation, contributing to our knowledge of organic reaction pathways.
Q2: Can you provide an example of a synthetic challenge addressed in the provided research and its relevance to hexyl p-toluenesulfonate?
A: The paper "The synthesis and solvolytic investigations of 2-hexanone-5-(p-N-methylpyridinium) ether and n-hexyl-p-carboxybenzenesulfonate" [] highlights the difficulties encountered while attempting to synthesize n-hexyl-p-carboxybenzenesulfonate, a compound structurally related to hexyl p-toluenesulfonate. The initial approach, involving direct esterification of p-carboxybenzenesulfonyl chloride with n-hexanol, proved unsuccessful. This emphasizes the importance of carefully considering the reactivity and steric hindrance of reactants when designing a synthetic route for molecules containing the hexyl p-toluenesulfonate backbone.
Q3: How does the study of n-hexyl-p-carboxybenzenesulfonate's stability contribute to understanding hexyl p-toluenesulfonate?
A: In the same study [], researchers successfully synthesized n-hexyl-p-carboxybenzenesulfonate through an alternative route: oxidation of n-hexyl-p-toluenesulfonate. They discovered that this compound exhibited a half-life of approximately 14 hours when reacted with 1 N aqueous NaOD at room temperature. This finding provides valuable information about the stability of the sulfonate ester group under basic conditions, which can be extrapolated to understand the reactivity and potential applications of hexyl p-toluenesulfonate and related compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
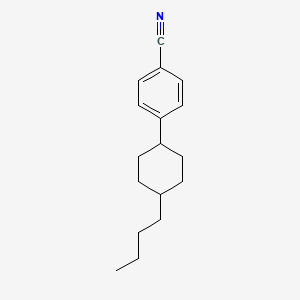
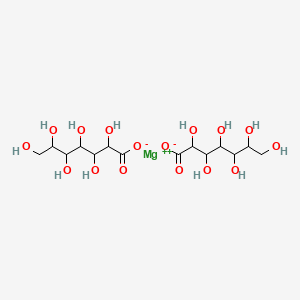

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)
